molecular formula C20H21N5OS2 B10943564 (2E)-2-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide

(2E)-2-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B10943564
M. Wt: 411.5 g/mol
InChI Key: HGCSUXKSXYRFLK-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ALLYL-2-((E)-1-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole moiety can bind to DNA, proteins, and enzymes, disrupting their normal function. This binding can inhibit cell division, leading to its anticancer properties, or interfere with microbial metabolism, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H21N5OS2

Molecular Weight

411.5 g/mol

IUPAC Name

1-[(E)-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C20H21N5OS2/c1-3-10-21-19(27)25-22-12-14-8-9-18(26-2)15(11-14)13-28-20-23-16-6-4-5-7-17(16)24-20/h3-9,11-12H,1,10,13H2,2H3,(H,23,24)(H2,21,25,27)/b22-12+

InChI Key

HGCSUXKSXYRFLK-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=S)NCC=C)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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